N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine
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Overview
Description
N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine is a useful research compound. Its molecular formula is C11H11ClF3N3O and its molecular weight is 293.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis Approaches:
- A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a rigid diamine significant in medicinal chemistry, was proposed. This method involved the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensing 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
- A process for synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was detailed. This synthesis involved chlorination of 2-amino-4-methylpyridine, followed by condensation with piperidine, achieving an overall yield of about 62% (Li Shen, 2012).
Chemical Transformations and Reactions:
- A study on the metabolism of flumatinib in Chronic Myelogenous Leukemia patients revealed the main metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The presence of trifluoromethyl and pyridine was observed to facilitate the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine (Aishen Gong et al., 2010).
- The synthesis of pyrazolo[1,5‐a]Pyridines via Azirines involved the use of 3'-Bromoacetophenone, 2-Chloro-5-(trifluoromethyl)pyridine, and other reactants. This synthesis is significant in the context of pyridines and azirines, highlighting the importance of heating caution and waste disposal (Greszler & Stevens, 2009).
Biological Synthesis and Applications:
- The identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor was discussed. The compound showed potent GlyT1 inhibitory activity, a favorable pharmacokinetics profile, and induced an increase in cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).
Chemical Derivatives and Advanced Synthesis:
- A method for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates was introduced, utilizing a trifluoromethyl-containing building block. The primary products were transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis (Khlebnikov et al., 2018).
- The preparation of 2,6-Disubstituted and 2,2,6-trisubstituted piperidines from serine involved Claisen rearrangement and was deemed a general route to optically pure piperidines with substituents alpha to nitrogen. The products were versatile intermediates for making a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Mechanism of Action
Target of Action
Similar compounds containing the trifluoromethylpyridine moiety have been used in the pharmaceutical and agrochemical industries . More research is needed to identify the specific targets of this compound.
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Similar compounds have been used in the pharmaceutical and agrochemical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been used in the pharmaceutical and agrochemical industries, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been used in the pharmaceutical and agrochemical industries, suggesting that they may have a variety of biological effects .
Action Environment
Similar compounds have been used in the pharmaceutical and agrochemical industries, suggesting that they may be influenced by a variety of environmental factors .
Properties
IUPAC Name |
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O/c12-9-5-7(11(13,14)15)6-16-10(9)18-3-1-8(17-19)2-4-18/h5-6,19H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGZOAMFHBBQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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